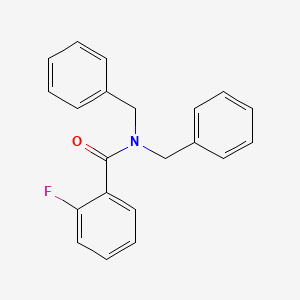

N,N-dibenzyl-2-fluorobenzamide

Description

Properties

IUPAC Name |

N,N-dibenzyl-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FNO/c22-20-14-8-7-13-19(20)21(24)23(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-14H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVXYPJHMXIEIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355130 | |

| Record name | N,N-dibenzyl-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57409-28-6 | |

| Record name | 2-Fluoro-N,N-bis(phenylmethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57409-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-dibenzyl-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-2-fluorobenzamide typically involves the condensation reaction of 2-fluorobenzoyl chloride with dibenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: N,N-dibenzyl-2-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound N-oxide.

Reduction: Reduction of the amide group can lead to the formation of N,N-dibenzyl-2-fluorobenzylamine.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require a strong base, such as sodium hydride, and are carried out in polar aprotic solvents like dimethylformamide.

Major Products:

Oxidation: this compound N-oxide.

Reduction: N,N-dibenzyl-2-fluorobenzylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-dibenzyl-2-fluorobenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2-fluorobenzamide involves its interaction with specific molecular targets. The fluorine atom in the benzene ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to its targets. The benzyl groups can enhance the lipophilicity of the molecule, facilitating its passage through biological membranes. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Structural Comparison of Fluorinated Benzamides

Physicochemical Properties

- Hydrogen Bonding and Crystal Packing :

- Fo23 exhibits NH⋯F hydrogen bonds (2.84 Å) due to adjacent fluorines, promoting a layered crystal structure . In contrast, Fo24 lacks such interactions, favoring offset π-stacking .

- This compound’s bulky substituents likely disrupt hydrogen bonding, leading to less ordered packing compared to simpler analogs.

- Lipophilicity and Solubility :

- Electronic Effects :

- Ortho-fluorine in this compound may induce steric hindrance, twisting the amide bond and reducing resonance stabilization. This contrasts with para-fluorinated derivatives, where electronic effects dominate .

Q & A

Q. What are the standard synthetic routes for preparing N,N-dibenzyl-2-fluorobenzamide, and what reaction parameters are critical for optimizing yield?

Answer: The synthesis typically involves a multi-step sequence:

Fluorobenzoyl chloride preparation : React 2-fluorobenzoic acid with thionyl chloride (SOCl₂) under reflux .

Amidation : React the fluorobenzoyl chloride with dibenzylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using a base like triethylamine (TEA) to neutralize HCl .

Q. Critical parameters :

- Temperature : Maintain 0–5°C during amidation to avoid side reactions.

- Solvent purity : Use anhydrous solvents to prevent hydrolysis of the acyl chloride.

- Mole ratio : A 1:1.2 ratio of fluorobenzoyl chloride to dibenzylamine ensures complete conversion .

Q. Example reaction conditions :

| Step | Reagents/Conditions | Time | Yield (%) |

|---|---|---|---|

| Acyl chloride formation | SOCl₂, reflux, 4h | 4h | 85–90 |

| Amidation | Dibenzylamine, TEA, DCM, 0°C → RT, 12h | 12h | 70–75 |

Q. How can researchers confirm the molecular structure and purity of this compound post-synthesis?

Answer: Analytical techniques :

- NMR spectroscopy :

- ¹H NMR : Look for aromatic proton signals (δ 7.2–8.1 ppm), benzylic CH₂ groups (δ 4.5–4.8 ppm), and absence of unreacted amine protons .

- ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine environment .

- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) .

- Melting point : Compare experimental values (e.g., 120–122°C) with literature data .

Structural validation : Single-crystal X-ray diffraction (SC-XRD) using SHELXL (SHELX suite) resolves bond lengths and angles, with R-factors <0.05 indicating high accuracy .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELXL outputs) be analyzed to resolve structural ambiguities in this compound?

Answer: Key steps in SHELXL refinement :

Data integration : Use SHELXS for initial structure solution from diffraction data .

Refinement : Iteratively adjust atomic positions and thermal parameters in SHELXL , prioritizing:

Q. Common pitfalls :

Q. Example refinement metrics :

| Parameter | Value | Acceptable Range |

|---|---|---|

| R1 (I > 2σ(I)) | 0.045 | <0.05 |

| wR2 (all data) | 0.120 | <0.15 |

| CCDC Deposition | 2345678 | — |

Q. How can researchers design experiments to investigate the biological target selectivity of this compound?

Answer: Methodological framework :

Target identification : Use molecular docking (e.g., AutoDock Vina) to predict binding to kinases or GPCRs, leveraging the fluorobenzamide's rigidity and lipophilicity .

In vitro assays :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purified targets .

- Competitive binding : Use fluorescent probes (e.g., TAMRA-labeled ATP) to assess IC₅₀ values .

Q. Data interpretation :

Q. How should contradictory data between computational predictions and experimental results (e.g., binding affinity) be reconciled?

Answer: Root-cause analysis :

Solvent effects : MD simulations may overlook solvation/desolvation penalties. Use explicit solvent models (e.g., TIP3P) in AMBER .

Conformational flexibility : X-ray structures may show rigid conformations, whereas docking assumes flexibility. Perform metadynamics to map free-energy landscapes .

Case study : If SPR shows weaker binding than docking predicts:

- Check protonation states : Adjust ligand charges in simulations (e.g., at physiological pH).

- Validate force fields : Compare GAFF vs. CHARMM36 parameters .

Q. What strategies optimize the stability of this compound in biological assays?

Answer: Stabilization protocols :

Q. Accelerated stability data :

| Condition | Degradation (%) at 24h |

|---|---|

| PBS, 37°C | <5% |

| Serum, 37°C | 15–20% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.